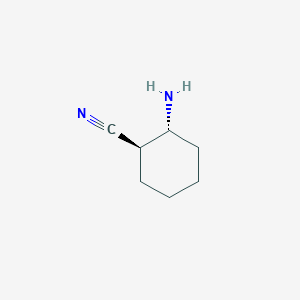
(1R,2R)-2-aminocyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Aminocyclohexane-1-carbonitrile is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a nitrile group on the cyclohexane ring makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of (1R,2R)-2-aminocyclohexane-1-carbonitrile can be achieved through several routes. One common method involves the reduction of (1R,2R)-2-nitrocyclohexane-1-carbonitrile using hydrogen in the presence of a palladium catalyst. Another approach is the reductive amination of cyclohexanone with ammonia and hydrogen cyanide, followed by resolution of the racemic mixture to obtain the desired enantiomer .
Industrial production methods often involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process efficiently .
Analyse Chemischer Reaktionen
(1R,2R)-2-Aminocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile oxide under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides, ureas, and carbamates.
Common reagents used in these reactions include hydrogen, palladium catalysts, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Aminocyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It is a precursor for the synthesis of various drugs, including antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-aminocyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-Aminocyclohexane-1-carbonitrile can be compared with other similar compounds, such as (1R,2R)-2-aminocyclohexane-1-carboxylic acid and (1R,2R)-2-aminocyclohexane-1-methanol. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. For instance, the carboxylic acid derivative is more acidic and can participate in different types of reactions compared to the nitrile derivative .
Similar Compounds
- (1R,2R)-2-Aminocyclohexane-1-carboxylic acid
- (1R,2R)-2-Aminocyclohexane-1-methanol
- (1R,2R)-2-Morpholinocyclohexan-1-amine hydrochloride
Eigenschaften
Molekularformel |
C7H12N2 |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(1R,2R)-2-aminocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
RVGOKHBYNZPVGI-NKWVEPMBSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)C#N)N |
Kanonische SMILES |
C1CCC(C(C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)

![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)
![Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)

![3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid](/img/structure/B12280664.png)

